(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine
CAS No.: 2165528-09-4
Cat. No.: VC3170343
Molecular Formula: C11H20FNO
Molecular Weight: 201.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2165528-09-4 |
|---|---|
| Molecular Formula | C11H20FNO |
| Molecular Weight | 201.28 g/mol |
| IUPAC Name | (3R,4S)-4-fluoro-N-(4-methylcyclohexyl)oxolan-3-amine |
| Standard InChI | InChI=1S/C11H20FNO/c1-8-2-4-9(5-3-8)13-11-7-14-6-10(11)12/h8-11,13H,2-7H2,1H3/t8?,9?,10-,11-/m1/s1 |
| Standard InChI Key | PRIOTLSESNWXSC-JPPWEJMLSA-N |
| Isomeric SMILES | CC1CCC(CC1)N[C@@H]2COC[C@H]2F |
| SMILES | CC1CCC(CC1)NC2COCC2F |
| Canonical SMILES | CC1CCC(CC1)NC2COCC2F |
Introduction
(3R,4S)-4-Fluoro-N-[(1R,4R)-4-methylcyclohexyl]oxolan-3-amine is a complex organic molecule with significant potential in medicinal chemistry. This compound features a unique combination of functional groups, including a fluorine atom, which is known to enhance pharmacological properties by improving metabolic stability and bioactivity. It belongs to the class of secondary amines due to the presence of a nitrogen atom bonded to two carbon-containing groups.
Synthesis and Chemical Reactions
The synthesis of (3R,4S)-4-fluoro-N-[(1R,4R)-4-methylcyclohexyl]oxolan-3-amine typically involves multiple steps, including reactions that require specific conditions such as temperature and solvent choice. These details are often documented in patent filings and research articles.
The compound can undergo various chemical reactions typical for amines and oxolanes, such as nucleophilic substitutions and ring-opening reactions. The choice of reagents and conditions is crucial for optimizing yield and selectivity.
Mechanism of Action and Biological Activity
The mechanism of action for compounds like (3R,4S)-4-fluoro-N-[(1R,4R)-4-methylcyclohexyl]oxolan-3-amine involves interaction with biological targets such as enzymes or receptors. Data supporting these mechanisms come from pharmacological studies assessing binding affinities and biological responses in vitro.
Analytical Methods
Relevant analyses for confirming the structure and purity of (3R,4S)-4-fluoro-N-[(1R,4R)-4-methylcyclohexyl]oxolan-3-amine include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Research continues into optimizing its properties for specific therapeutic targets, highlighting its significance in the field.
Availability and Status
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